Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate typically involves the reaction of 2-phenylmorpholine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate: Similar structure but with a quinoline ring instead of a morpholine ring.
Methyl 2-{[(2-phenylpiperidin-4-yl)carbonyl]amino}benzoate: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of a morpholine ring and a benzoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, which is known for its versatility in drug design. The molecular formula is C17H18N2O3, with a molecular weight of approximately 298.34 g/mol. The presence of the morpholine moiety is crucial as it often enhances the lipophilicity and bioavailability of compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing morpholine structures have been shown to inhibit various enzymes, which may include kinases involved in cancer progression.
- Anticancer Properties : Similar derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could exhibit similar properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Study | Activity | Cell Line | IC50 (µM) | Notes |
---|---|---|---|---|
Study 1 | Cytotoxicity | HT-29 | 15 | Promising results in vitro |
Study 2 | Enzyme Inhibition | GSK-3β | 10 | Significant inhibition observed |
Study 3 | Antimicrobial Activity | MRSA | 5 | Effective against resistant strains |
Case Studies
- Anticancer Activity : A study investigating a series of morpholine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various human cancer cell lines, including colorectal cancer models (HT-29). The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Enzyme Inhibition Studies : Research on glycogen synthase kinase-3β (GSK-3β) inhibitors revealed that certain morpholine derivatives could effectively reduce tau phosphorylation in cellular models, indicating potential applications in Alzheimer's disease treatment . this compound's structural similarities suggest it may possess comparable inhibitory effects.
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds with similar structures showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was proposed to involve disruption of bacterial cell membrane integrity .
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[(2-phenylmorpholine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-24-18(22)15-9-5-6-10-16(15)20-19(23)21-11-12-25-17(13-21)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23) |
InChI Key |
TWLPYZPOCXPNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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